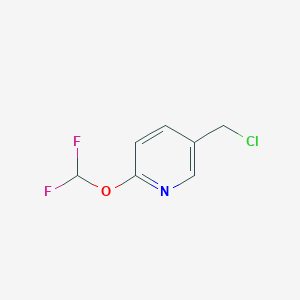
5-(Chloromethyl)-2-(difluoromethoxy)pyridine
Vue d'ensemble
Description
The compound “5-(Chloromethyl)-2-(difluoromethoxy)pyridine” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyridine derivatives can be synthesized through various methods. One common method is the Hantzsch Dihydropyridine Synthesis, which allows the preparation of dihydropyridine derivatives by condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia .Molecular Structure Analysis
The molecular structure of “5-(Chloromethyl)-2-(difluoromethoxy)pyridine” would consist of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The 5th carbon would have a chloromethyl group (-CH2Cl) attached, and the 2nd carbon would have a difluoromethoxy group (-OCHF2) attached .Chemical Reactions Analysis
Pyridine derivatives are known to undergo a variety of chemical reactions. They can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom in the aromatic system .Applications De Recherche Scientifique
Pharmaceutical and Medicinal Chemistry :
- Synthesis of novel interaction products of pyridine derivatives, potentially for antithyroid drugs (Chernov'yants et al., 2011).
- Development of N-substituted aminomethyl pyridine derivatives, which might have implications in pharmaceutical synthesis (Palamarchuk et al., 2019).
Agrochemicals and Pesticides :
- Application in herbicides and agrochemicals, highlighting the utility of pyridine derivatives as intermediates in these industries (Zheng-xiong, 2004).
Material Science and Industrial Chemistry :
- Utilization in the pesticide industry and in the synthesis of complex and industrial chemicals (Cabanal-Duvillard & Berrien, 1999).
- Synthesis of complex salts for studying electrical conductivity in materials (Bruce & Herson, 1967).
Chemical Synthesis and Methodologies :
- Development of methodologies for synthesizing pyridine derivatives, which can be applied in various chemical synthesis processes (Catalani et al., 2010).
Biochemistry and Molecular Studies :
- Synthesis of pyridine frameworks combining fluorescent and magnetic probes, useful in biochemical studies (Ziessel & Stroh, 2003).
Organometallic Chemistry :
- Synthesis and characterization of organometallic complexes using pyridine derivatives, relevant in catalysis and material science (Prakash et al., 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(chloromethyl)-2-(difluoromethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO/c8-3-5-1-2-6(11-4-5)12-7(9)10/h1-2,4,7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDWHNXSPCSVDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617067 | |
| Record name | 5-(Chloromethyl)-2-(difluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-(difluoromethoxy)pyridine | |
CAS RN |
1211584-92-7 | |
| Record name | 5-(Chloromethyl)-2-(difluoromethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211584-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Chloromethyl)-2-(difluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



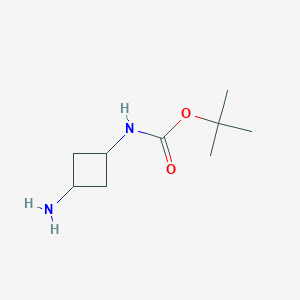
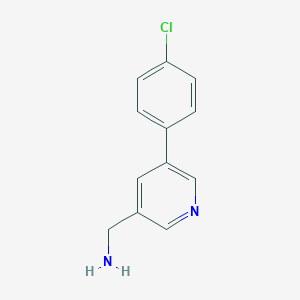
![[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol](/img/structure/B58786.png)

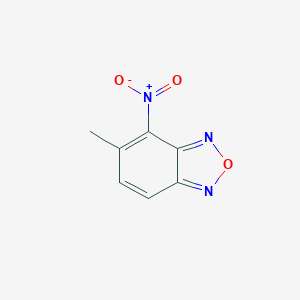
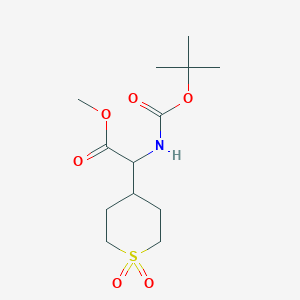
![3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B58850.png)
![[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate](/img/structure/B58879.png)
![[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B58962.png)


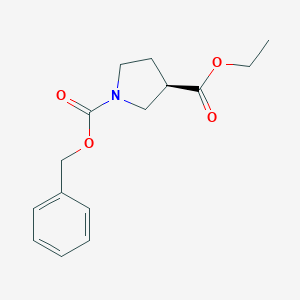
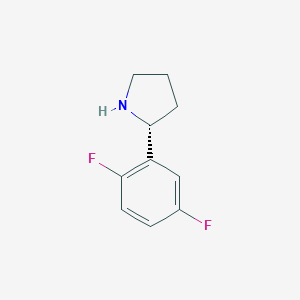
![1,2-Dihydrobenzo[ghi]perylene](/img/structure/B58994.png)